molecular formula C84H93Cl2N9O31 B043951 Helvecardin B CAS No. 119979-34-9

Helvecardin B

Número de catálogo B043951
Número CAS: 119979-34-9
Peso molecular: 1795.6 g/mol
Clave InChI: MVUXVKWQCKGLNW-IQJYUAOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Helvecardin B is a natural product that belongs to the family of polyketides. It is a secondary metabolite that is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus. Helvecardin B has gained significant attention in the scientific community due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.

Aplicaciones Científicas De Investigación

Helvecardin B has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-tumor effects against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Helvecardin B has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Helvecardin B has antimicrobial effects against a variety of bacteria, making it a potential candidate for the development of new antibiotics.

Mecanismo De Acción

The mechanism of action of Helvecardin B is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of DNA topoisomerase II, Helvecardin B can induce DNA damage and cell cycle arrest, leading to cell death.

Efectos Bioquímicos Y Fisiológicos

Helvecardin B has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, Helvecardin B has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Helvecardin B has also been shown to have antimicrobial effects against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Helvecardin B has several advantages for lab experiments. It is a potent and selective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cell division and DNA replication. Additionally, Helvecardin B has potent anti-tumor effects, making it a valuable tool for studying cancer biology. However, the synthesis of Helvecardin B is a complex and time-consuming process, making it difficult to obtain large quantities of the compound for lab experiments.

Direcciones Futuras

There are several potential future directions for research on Helvecardin B. One area of research could focus on the development of new synthetic methods for producing Helvecardin B, making it more accessible for lab experiments. Another area of research could focus on the development of new therapeutic applications for Helvecardin B, particularly in the treatment of inflammatory diseases and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of Helvecardin B, leading to the development of more potent and selective inhibitors of DNA topoisomerase II.
In conclusion, Helvecardin B is a natural product with potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. Its mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and cell death. Helvecardin B has several advantages for lab experiments, but its synthesis is a complex and time-consuming process. Future research could focus on the development of new synthetic methods and therapeutic applications for Helvecardin B.

Métodos De Síntesis

Helvecardin B is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus through a polyketide synthase (PKS) pathway. The PKS pathway involves a series of enzymatic reactions that lead to the formation of a polyketide chain. The chain is then modified by a series of tailoring enzymes, resulting in the final product, Helvecardin B. The synthesis of Helvecardin B is a complex process that requires specialized equipment and expertise.

Propiedades

Número CAS

119979-34-9

Nombre del producto

Helvecardin B

Fórmula molecular

C84H93Cl2N9O31

Peso molecular

1795.6 g/mol

Nombre IUPAC

(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1

Clave InChI

MVUXVKWQCKGLNW-IQJYUAOFSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

SMILES canónico

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Sinónimos

helvecardin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.